molecular formula C17H20N2O2 B11980257 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol

3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol

Cat. No.: B11980257
M. Wt: 284.35 g/mol
InChI Key: TZUVTKZXRZUIBZ-UHFFFAOYSA-N
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Description

3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol is an organic compound known for its unique chemical structure and properties This compound features a diethylamino group attached to a phenyl ring, which is further connected to a benzene-1,2-diol moiety through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol typically involves a multi-step process. One common method is the condensation reaction between 4-diethylaminobenzaldehyde and benzene-1,2-diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as chromatography and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Diethylamino-3-hydroxyflavone: Known for its fluorescent properties.

    4-Diethylaminobenzaldehyde: Used as a starting material in the synthesis of various organic compounds.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

3-[[4-(diethylamino)phenyl]iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C17H20N2O2/c1-3-19(4-2)15-10-8-14(9-11-15)18-12-13-6-5-7-16(20)17(13)21/h5-12,20-21H,3-4H2,1-2H3

InChI Key

TZUVTKZXRZUIBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O

Origin of Product

United States

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